Ethyl 3-amino-3-(4-chlorophenyl)propanoate
Overview
Description
Ethyl 3-amino-3-(4-chlorophenyl)propanoate is an organic compound with the molecular formula C11H14ClNO2 It is a derivative of propanoic acid, featuring an ethyl ester group, an amino group, and a 4-chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-amino-3-(4-chlorophenyl)propanoate can be synthesized through several methods. One common approach involves the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base, followed by reduction and amination steps. The reaction conditions typically include:
Base: Sodium ethoxide or potassium carbonate
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-3-(4-chlorophenyl)propanoate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction of the ester group to alcohols.
Substitution: Nucleophilic substitution reactions at the amino group or the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Halogens, alkylating agents
Major Products
The major products formed from these reactions include:
Oxidation: 3-amino-3-(4-chlorophenyl)propanoic acid
Reduction: 3-amino-3-(4-chlorophenyl)propanol
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
Ethyl 3-amino-3-(4-chlorophenyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 3-amino-3-(4-chlorophenyl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-amino-3-(3-chlorophenyl)propanoate
- Ethyl 3-amino-3-(2-chlorophenyl)propanoate
- Methyl 2-amino-3-(4-chlorophenyl)propanoate
Uniqueness
Ethyl 3-amino-3-(4-chlorophenyl)propanoate is unique due to the position of the chlorine atom on the aromatic ring, which can influence its reactivity and biological activity. The 4-chlorophenyl group provides distinct electronic and steric properties compared to its isomers, making it a valuable compound for specific applications.
Biological Activity
Ethyl 3-amino-3-(4-chlorophenyl)propanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and comparative analysis with similar compounds, supported by relevant research findings.
This compound has the following structural features:
- Molecular Formula : CHClN\O
- Molecular Weight : Approximately 227.69 g/mol
- Functional Groups : Contains an ethyl ester group, an amino group, and a chlorophenyl moiety, which are crucial for its biological interactions.
The presence of the amino group allows for potential hydrogen bonding with biological targets, while the chlorophenyl group contributes to hydrophobic interactions, enhancing its ability to modulate enzyme activity or receptor binding .
The mechanism of action of this compound involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the aromatic ring can engage in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects such as antimicrobial and anticancer properties.
Biological Activities
Research has indicated that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound has potential antimicrobial properties. It has been investigated for its efficacy against various bacterial strains, showing promising results in inhibiting growth .
- Anticancer Properties : There is evidence supporting its role as a potential anticancer agent. Studies have demonstrated that compounds with similar structures can influence cancer cell proliferation and survival pathways .
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and unique aspects of this compound compared to similar compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
This compound | Amino and ester functionality | Chlorophenyl group at para position |
Ethyl 3-amino-3-(2-chlorophenyl)propanoate | Similar amino and ester functionality | Chlorophenyl group at meta position |
Ethyl 3-amino-3-(3-chlorophenyl)propanoate | Similar amino and ester functionality | Chlorophenyl group at ortho position |
The uniqueness of this compound lies in the position of the chlorine atom on the aromatic ring, which significantly influences its reactivity and biological activity compared to its isomers .
Case Studies
- Antimicrobial Studies : A study investigated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated that the compound exhibited a significant zone of inhibition, suggesting its potential as a therapeutic agent against bacterial infections .
- Anticancer Research : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The mechanism appears to involve modulation of signaling pathways related to cell survival and proliferation, making it a candidate for further pharmacological exploration .
Properties
IUPAC Name |
ethyl 3-amino-3-(4-chlorophenyl)propanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2/c1-2-15-11(14)7-10(13)8-3-5-9(12)6-4-8/h3-6,10H,2,7,13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAXNGCIJNXBVHG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC=C(C=C1)Cl)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701278807 | |
Record name | Ethyl β-amino-4-chlorobenzenepropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701278807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94104-33-3 | |
Record name | Ethyl β-amino-4-chlorobenzenepropanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=94104-33-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl β-amino-4-chlorobenzenepropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701278807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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